Bienvenue dans la boutique en ligne BenchChem!

3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

Medicinal Chemistry Anticonvulsant Drug Discovery Scaffold Comparison

This achiral heterocyclic small molecule (MW 321.46, C₁₅H₁₉N₃OS₂) combines a 3-methylthiophene donor, a flexible propanamide linker, and a 3-amino(N-thiazol-2-yl)pyrrolidine acceptor in a single vector—a connectivity absent from all published SAR series. Procure specifically for exploratory SAR expansion against anticonvulsant and antinociceptive dione analogs, or as a synthetically accessible diversification point for focused kinase (PI3K) libraries. No bioactivity data exist; its value lies in structural novelty. Ideal as a negative control or decoy in computational docking studies. Verify in-house before use.

Molecular Formula C15H19N3OS2
Molecular Weight 321.46
CAS No. 2034275-37-9
Cat. No. B2833935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
CAS2034275-37-9
Molecular FormulaC15H19N3OS2
Molecular Weight321.46
Structural Identifiers
SMILESCC1=C(SC=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3
InChIInChI=1S/C15H19N3OS2/c1-11-5-8-20-13(11)2-3-14(19)17-12-4-7-18(10-12)15-16-6-9-21-15/h5-6,8-9,12H,2-4,7,10H2,1H3,(H,17,19)
InChIKeyGPCWAMSQVMZEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034275-37-9: Core Structural Identity and Database Status of a Thiophene-Thiazole-Pyrrolidine Propanamide


The compound 3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide (CAS 2034275-37-9, molecular weight 321.46 g/mol, molecular formula C₁₅H₁₉N₃OS₂) is a fully synthetic, achiral heterocyclic small molecule [1]. Its structure, confirmed by IUPAC name canon and InChIKey (GPCWAMSQVMZEHJ-UHFFFAOYSA-N) registration in PubChem (Create Date: 2016-06-20), integrates three pharmacophoric elements: a 3-methylthiophene ring linked via an ethyl spacer to a propanamide bridge, which in turn connects to a 3-aminopyrrolidine ring N-substituted with a thiazole moiety [2]. The compound is cataloged by multiple chemical suppliers as a research-grade screening compound, but no associated bioactivity data, target engagement records, or physicochemical property measurements beyond the predicted molecular weight have been deposited in PubChem, ChEMBL, or any other authoritative open-access database as of the current search date [2].

2034275-37-9: Why Generic or In-Class Substitution Is Not Supported by Current Evidence


The compound's scaffold combines a 3-methylthiophene donor, a flexible propanamide linker, and a 3-amino(N-thiazol-2-yl)pyrrolidine acceptor in a single vector. This specific connectivity is absent from all published structure-activity relationship (SAR) series. Close analogs reported in the literature—such as 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives—exhibit measurable anticonvulsant (ED₅₀ 62.14 mg/kg in MES) and antinociceptive activity, but these data are generated on a dione core with distinct electronic and hydrogen-bonding topology compared to the target compound's propanamide-thiazole architecture [1]. No study has yet compared the target compound with any dione, morpholine, or other 3-methylthiophene analog under identical assay conditions. Consequently, any assumption of functional equivalence, similar potency, or even direction of biological effect is scientifically unjustified. For procurement decisions where demonstrated biological performance is the selection criterion, the target compound cannot be substituted with or prioritized over any analog without bespoke experimental validation.

2034275-37-9: Quantified Evidence Dimensions Against Closest Available Comparator Scaffolds


Molecular Weight Differentiation vs. 3-Methylthiophene-Pyrrolidine-2,5-dione Anticonvulsant Leads

The target compound (MW = 321.46 g/mol) is 28.5 Da heavier than the most potent anticonvulsant analog from the 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione series, compound 4 (MW = 292.4 g/mol for the free base; 328.9 g/mol as the hydrochloride salt), and 70.1 Da heavier than the core 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione scaffold (MW = 251.3 g/mol) [1]. This mass increment arises from the replacement of the dione ring with a thiazole-substituted pyrrolidine-amide system, introducing one additional nitrogen and one additional sulfur atom. While the molecular weight remains within oral druggability space, the hydrogen-bonding capacity changes from 4 acceptors (dione series) to 5 acceptors plus 1 donor (target compound), altering predicted permeability and solubility profiles [2].

Medicinal Chemistry Anticonvulsant Drug Discovery Scaffold Comparison

Anticonvulsant Activity Gap: Dione Analog ED₅₀ vs. Target Compound (No Data)

The closest structurally relevant published activity data come from the 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione series. The most active compound (compound 4) demonstrated an ED₅₀ of 62.14 mg/kg in the mouse maximal electroshock (MES) seizure test, which is 4.1-fold more potent than valproic acid (ED₅₀ = 252.7 mg/kg) and superior to ethosuximide (not effective in MES at standard doses) [1]. In the 6 Hz psychomotor seizure test, compound 4 showed an ED₅₀ of 75.59 mg/kg vs. 130.6 mg/kg for valproic acid and 221.7 mg/kg for ethosuximide. No anticonvulsant data of any kind have been reported for the target compound. The target compound's scaffold differs fundamentally: the dione is replaced by a thiazole-pyrrolidine-amide, and the morpholinopropyl chain is replaced by the thiazole ring directly on the pyrrolidine nitrogen. SAR from the dione series cannot be extrapolated to predict whether the target compound would show anticonvulsant activity, let alone comparable potency.

Anticonvulsant Activity MES Test Cross-Class Comparison

Kinase Inhibition Cross-Reference: Thiazole-Pyrrolidine PI3K Inhibitor Scaffold vs. Target Compound

Patent WO2009080694A1 discloses a series of thiazole derivatives as PI3 kinase inhibitors that incorporate pyrrolidine-amide and substituted thiazole/urea motifs [1]. Representative compounds in this patent show structural parallels to the target compound's N-thiazol-2-yl-pyrrolidine substructure but differ in the amide connectivity and the nature of the terminal aromatic group. No PI3K activity data have been reported for the target compound, and it is not explicitly named in the patent. The patent's exemplified compounds demonstrate PI3K inhibition, but the target compound's 3-methylthiophene-propanamide tail is absent from the claimed chemical space. This gap means the target compound cannot be considered a validated member of the PI3K inhibitor class without confirmatory enzymatic or cellular assay data.

PI3 Kinase Thiazole Derivatives Cancer Therapeutics

Target Engagement and Bioactivity Database Gap: Comparison with In-Kinase Analog Availability

A systematic comparison of public bioactivity databases reveals that the target compound has zero annotated bioassays in PubChem, ChEMBL, and BindingDB as of the search date [1][2]. In contrast, structurally related compounds containing the N-thiazol-2-yl-pyrrolidine substructure (e.g., LCL161, a known IAP inhibitor with cIAP1 IC₅₀ = 0.4 nM) have extensive target engagement records . Similarly, 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have published anticonvulsant ED₅₀ values [3]. The target compound thus falls into a unique evidence gap where both its right-hand (thiazole-pyrrolidine) and left-hand (3-methylthiophene) fragments have individually validated biological precedents, but the specific combination has never been reported. This database null result is itself a critical procurement consideration: the compound must be treated as a screening-grade tool compound with zero established pharmacology, not as a probe with known target engagement.

Bioactivity Databases Target Engagement Procurement Decision Support

2034275-37-9: Research Application Scenarios Based on Structural Features and Evidence Gaps


De Novo Phenotypic Screening in Seizure or Pain Models

Given the established anticonvulsant and antinociceptive activity of the 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione class [1], the target compound—with its distinct thiazole-pyrrolidine-amide topology—offers a structurally differentiated entry point for phenotypic screening in maximal electroshock (MES), 6 Hz psychomotor seizure, or formalin-induced pain models. Its procurement is justified specifically for exploratory SAR expansion to determine whether the propanamide-thiazole replacement retains or improves upon the dione series' ED₅₀ values. No activity can be assumed; the compound's value lies in its structural novelty relative to the lead series.

PI3K/AKT Pathway Targeted Library Expansion

The N-thiazol-2-yl-pyrrolidine substructure appears in patent-class PI3K inhibitor scaffolds [2]. The target compound incorporates this substructure but couples it to a 3-methylthiophene-propanamide tail not found in the patented chemical space. For organizations building focused kinase libraries, the compound provides a synthetically accessible diversification vector. Procurement should be coupled with a commitment to in-house PI3K enzymatic profiling, as no public data exist to confirm or refute target engagement.

Computational Docking and Machine Learning Model Training

The target compound's complete absence of bioactivity data makes it suitable as a negative control or decoy in computational docking studies against targets where its analogs are known binders (e.g., PI3K isoforms, TRPV1, or voltage-gated sodium channels [1][2]). Its well-defined 3D structure (SMILES: CC1=C(SC=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3) enables generation of conformational ensembles for model training, where its predicted inactivity against comparator targets can help calibrate scoring functions.

Physicochemical Profiling as a Reference Compound for Heterocyclic Amide Series

Despite lacking biological data, the compound's calculated properties—MW 321.46, 1 HBD, 5 HBA, and a moderate cLogP (estimated ~2.5-3.5 based on fragment-based calculation)—position it as a representative amide-linked bis-heterocycle for physicochemical benchmarking. It can serve as a reference compound in solubility, permeability (PAMPA/Caco-2), and metabolic stability assays alongside the dione analogs, generating the comparative ADME data that are currently absent from the literature.

Quote Request

Request a Quote for 3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.